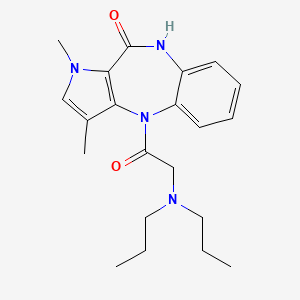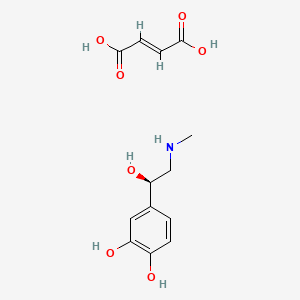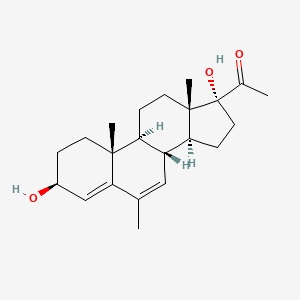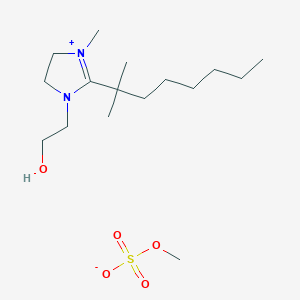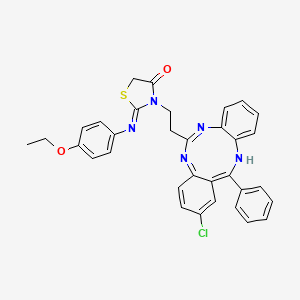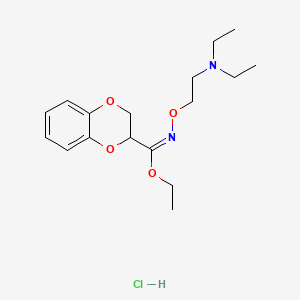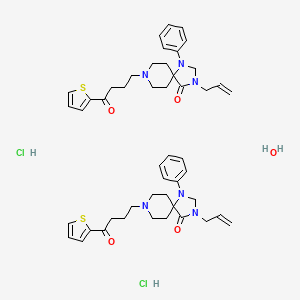
1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a triazaspirodecane core, an allyl group, a phenyl group, and a thenoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:
Formation of the spirocyclic core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the allyl group: This can be achieved through allylation reactions.
Attachment of the phenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Incorporation of the thenoyl group: This can be done through acylation reactions using thenoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include:
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery.
Medicine: As a candidate for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate involves its interaction with specific molecular targets and pathways. This can include:
Binding to receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Triazaspiro(4,5)decan-4-one derivatives: Compounds with similar spirocyclic cores but different functional groups.
Phenyl-substituted spirocyclic compounds: Compounds with phenyl groups attached to spirocyclic structures.
Thenoyl-substituted compounds: Compounds with thenoyl groups attached to various cores.
Uniqueness
1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
102395-41-5 |
|---|---|
Fórmula molecular |
C48H62Cl2N6O5S2 |
Peso molecular |
938.1 g/mol |
Nombre IUPAC |
8-(4-oxo-4-thiophen-2-ylbutyl)-1-phenyl-3-prop-2-enyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrate;dihydrochloride |
InChI |
InChI=1S/2C24H29N3O2S.2ClH.H2O/c2*1-2-14-26-19-27(20-8-4-3-5-9-20)24(23(26)29)12-16-25(17-13-24)15-6-10-21(28)22-11-7-18-30-22;;;/h2*2-5,7-9,11,18H,1,6,10,12-17,19H2;2*1H;1H2 |
Clave InChI |
HKWULLJWCUBNML-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=CS3)C4=CC=CC=C4.C=CCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=CS3)C4=CC=CC=C4.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


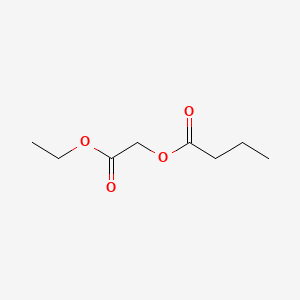
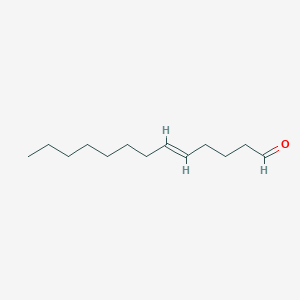
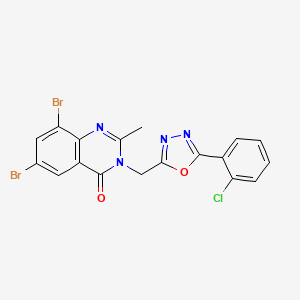

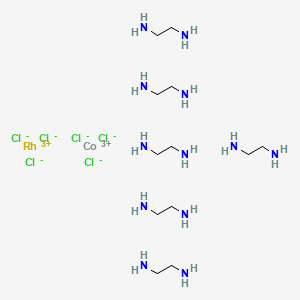
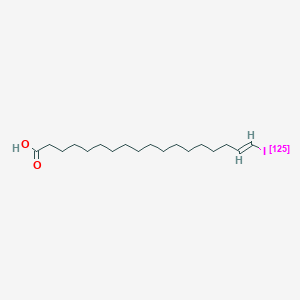
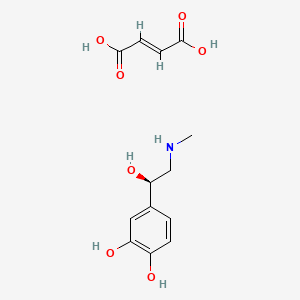
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
